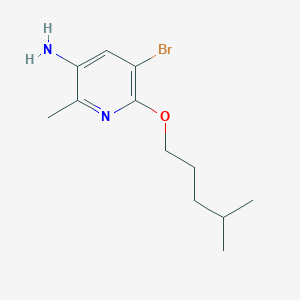
5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine
Cat. No. B8282209
M. Wt: 287.20 g/mol
InChI Key: IVSAXWAAHDZUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096525B2
Procedure details


In a 50 ml single-necked round-bottomed flask equipped with a condensor, 1.36 g of crude 3-bromo-6-methyl-2-(4-methyl-pentyloxy)-5-nitro-pyridine is dissolved in 3.15 ml of methanol and the resulting solution stirred. Under cooling using an ice/water bath, 3.15 ml of concentrated aqueous HCl is added dropwise by syringe (precipitation is observed). The ice bath is removed and 2.23 g anhydrous SnCl2 is added in portions. Stirring is continued under heating to reflux for 5.5 h (yellow suspension). After cooling this mixture to ambient temperature, it is concentrated in vacuo to give a yellow solid. After adding dichloromethane, 10 ml of a 4 M aqueous NaOH solution is added (pH 12). After extraction, the organic phase is dried over Na2SO4, filtered and the solvent removed in vacuo to give 1.62 g of a yellow oil. Purification is done by flash chromatography [silica gel cartridge (50 g, 150 ml) of a solid deposition with heptane/ethyl acetate 4:1 (v:v)] to give 490 mg of the compound in the form of a yellow oil. RP HPLC: Retention time of compound: 2.12 minutes.
Quantity
1.36 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])=[N:4][C:5]([CH3:11])=[C:6]([N+:8]([O-])=O)[CH:7]=1.Cl.ClCCl.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:11])=[N:4][C:3]=1[O:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=C(C1)[N+](=O)[O-])C)OCCCC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
3.15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Under cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(precipitation is observed)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2.23 g anhydrous SnCl2 is added in portions
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5.5 h (yellow suspension)
|
|
Duration
|
5.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added (pH 12)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1OCCCC(C)C)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.62 g | |
| YIELD: CALCULATEDPERCENTYIELD | 131.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
